4-Bromo-3',4'-difluorobiphenyl
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Overview
Description
4-Bromo-3’,4’-difluorobiphenyl: is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position and two fluorine atoms at the 3’ and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’,4’-difluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’,4’-difluorobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’,4’-difluorobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation and reduction can lead to quinones or hydroxy derivatives .
Scientific Research Applications
Chemistry: 4-Bromo-3’,4’-difluorobiphenyl is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through cross-coupling reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 4-Bromo-3’,4’-difluorobiphenyl in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. The bromine atom serves as a leaving group, facilitating the substitution reaction .
Comparison with Similar Compounds
4,4’-Dibromooctafluorobiphenyl: This compound has two bromine atoms and eight fluorine atoms, making it more heavily substituted than 4-Bromo-3’,4’-difluorobiphenyl.
4-Bromo-2,3-difluorobiphenyl: Similar to 4-Bromo-3’,4’-difluorobiphenyl but with different positions of the fluorine atoms.
Uniqueness: 4-Bromo-3’,4’-difluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where precise control over reactivity is required .
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJPNMFHHRACQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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